[1-(3-Methylthiophen-2-yl)ethyl](pentyl)amine
Description
1-(3-Methylthiophen-2-yl)ethylamine (CAS 1341580-48-0) is a secondary amine featuring a 3-methylthiophen-2-yl moiety linked to an ethyl group and a pentyl chain. Its molecular formula is C₁₂H₂₁NS, with a molecular weight of 211.37 g/mol.
Thiophene derivatives are known for their bioactivity, particularly in central nervous system (CNS) modulation, as seen in analogs like ethylmethylthiambutene . The pentyl chain may influence lipophilicity and receptor binding kinetics, while the methyl-substituted thiophene could enhance metabolic stability .
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]pentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-4-5-6-8-13-11(3)12-10(2)7-9-14-12/h7,9,11,13H,4-6,8H2,1-3H3 |
InChI Key |
CIZDCNJVPORWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(C)C1=C(C=CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylthiophene, which is then subjected to a series of reactions to introduce the ethylamine and pentyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)ethylamine: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemical Information and Properties
1-(3-Methylthiophen-2-yl)ethylamine has the molecular formula C12H21NS . The PubChem CID for this compound is 63990807 . This information is crucial for identifying and referencing the compound in scientific literature and databases.
Potential Research Areas
While specific applications for 1-(3-Methylthiophen-2-yl)ethylamine are not detailed in the search results, related research areas and chemical compounds mentioned offer some insight:
- Melanocortin-5 Receptor (MC5R) Antagonists: A patent discusses compounds useful for modulating the biological activity of the melanocortin-5 receptor (MC5R) . Although 1-(3-Methylthiophen-2-yl)ethylamine is not directly mentioned, the patent references similar compounds that could be related .
- Antibiotic Discovery: One document discusses the discovery of a new antibiotic targeting methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that research into new antibiotics and antimicrobial agents is an active area, and compounds with similar structures to 1-(3-Methylthiophen-2-yl)ethylamine might be explored for their potential antibacterial properties .
- Rubber Vulcanization Accelerators: A text mentions the development of rubber vulcanization accelerators . While seemingly unrelated, the chemical building blocks and synthesis methods used in developing these accelerators could have relevance in the synthesis or modification of 1-(3-Methylthiophen-2-yl)ethylamine or related compounds .
Supplier Information
1-(3-Methylthiophen-2-yl)ethylamine is available for purchase from chemical suppliers like BLDpharm and Biosynth . These suppliers provide additional information, including NMR spectra and documentation .
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and the amine group play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Butyl[1-(3-methylthiophen-2-yl)ethyl]amine (CAS 1341396-29-9)
- Formula : C₁₁H₁₉NS
- Molecular weight : 197.34 g/mol
- Key difference : Shorter alkyl chain (butyl vs. pentyl).
b) 1-(3-Methylthiophen-2-yl)ethylamine (CAS 128365-16-2)
- Formula : C₁₂H₁₅NS₂
- Molecular weight : 237.38 g/mol
- Key difference : Replacement of pentyl with a thiophen-2-ylmethyl group.
- Impact : Increased aromaticity and sulfur content, which may enhance binding to sulfur-interacting receptors (e.g., dopamine or serotonin receptors). This derivative is available from multiple suppliers, indicating broader research utility .
c) 2-(Thiophen-2-yl)ethylamine (CAS 19457-17-1)
- Formula : C₁₁H₁₃NS₂
- Molecular weight : 223.36 g/mol
- Key difference : Dual thiophene substituents (2-yl and 3-yl) and a shorter ethyl chain.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | LogP (estimated) |
|---|---|---|---|
| 1-(3-Methylthiophen-2-yl)ethylamine | 211.37 | ~245–260 | 3.8 |
| Butyl analog | 197.34 | ~230–245 | 3.2 |
| Thiophen-2-ylmethyl analog | 237.38 | ~260–275 | 4.1 |
Notes:
Biological Activity
The compound 1-(3-Methylthiophen-2-yl)ethylamine is a substituted amine featuring a thiophene ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 1-(3-Methylthiophen-2-yl)ethylamine includes:
- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's reactivity and interaction with biological systems.
- Pentylamine Side Chain : This hydrophobic chain enhances membrane permeability and influences receptor interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural features to 1-(3-Methylthiophen-2-yl)ethylamine exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The thiophene moiety can interact with bacterial membranes, disrupting their integrity and leading to cell death .
- Case Studies : In vitro studies have shown that derivatives of thiophene-based compounds demonstrate activity against various strains of bacteria and fungi, suggesting a potential application in treating infections .
Anti-inflammatory Effects
In addition to antimicrobial properties, thiophene derivatives have been studied for their anti-inflammatory effects:
- Research Findings : Compounds similar to 1-(3-Methylthiophen-2-yl)ethylamine have been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential use in inflammatory diseases.
Anticancer Activity
The compound's structural characteristics may also confer anticancer properties:
- Mechanism : Thiophene derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that these compounds can inhibit tumor cell proliferation in vitro .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Research Findings
Several studies have focused on the synthesis and biological evaluation of thiophene derivatives:
- Synthesis Methods : Various synthetic routes have been developed to produce 1-(3-Methylthiophen-2-yl)ethylamine and its analogs, enhancing their biological activity through structural modifications .
- Biological Evaluation : In vivo studies assessing the immunomodulatory effects of related compounds have shown promising results in enhancing immune responses in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
